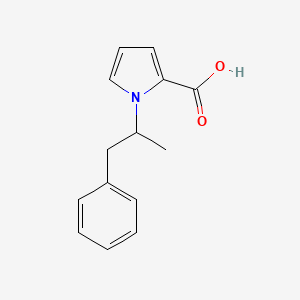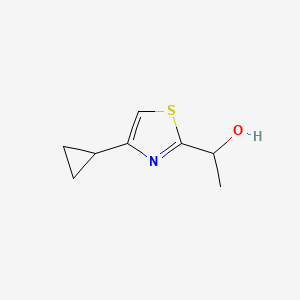
1-(4-Ciclopropil-1,3-tiazol-2-il)etan-1-ol
Descripción general
Descripción
1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Este compuesto ha mostrado potencial como agente antimicrobiano. Los derivados de tiazol, como este compuesto, se han estudiado por su eficacia contra diversas cepas microbianas. La presencia del grupo ciclopropilo puede influir en la capacidad del compuesto para interactuar con las enzimas microbianas o las paredes celulares, lo que lleva a posibles aplicaciones terapéuticas .
Intermediario de Síntesis Química
“1-(4-Ciclopropil-1,3-tiazol-2-il)etan-1-ol” puede servir como intermediario en la síntesis de estructuras químicas más complejas. Su configuración molecular permite diversas reacciones, incluyendo sustituciones y adiciones, que son fundamentales en la química orgánica sintética .
Estudios Biológicos
Las propiedades únicas de este compuesto lo convierten en un tema de interés en la investigación relacionada con la biología. Podría utilizarse para estudiar las interacciones enzima-sustrato, dada su similitud estructural con ciertas moléculas biológicas.
Aplicaciones de Química Verde
Los derivados de tiazol son conocidos por su papel en la química verde, sirviendo como alternativas ecológicas para diversas reacciones. El uso potencial de este compuesto en reacciones acuosas podría convertirlo en una opción viable para procesos químicos más sostenibles .
Ciencia de Materiales
En la ciencia de materiales, “this compound” podría utilizarse para modificar las propiedades de los materiales, como mejorar la estabilidad térmica o alterar la conductividad eléctrica. Su estructura molecular podría interactuar con las superficies de los materiales o actuar como un catalizador de polimerización .
Química Analítica
Este compuesto podría utilizarse como estándar o reactivo en técnicas analíticas como HPLC, LC-MS o UPLC. Su estructura y propiedades bien definidas permiten su uso en el desarrollo de métodos y la calibración .
Investigación Farmacológica
Dadas sus características estructurales, este compuesto podría explorarse por su potencial farmacológico. Podría actuar como precursor o andamio para desarrollar nuevos fármacos, especialmente en el ámbito de la terapéutica de pequeñas moléculas .
Propósitos Educativos
Por último, “this compound” puede utilizarse en entornos académicos con fines docentes. Proporciona un ejemplo práctico de la química del tiazol y puede utilizarse para demostrar diversas reacciones orgánicas y técnicas de síntesis .
Propiedades
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)8-9-7(4-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSKOZTZBUVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


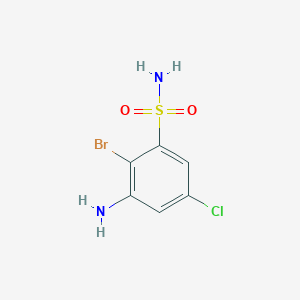

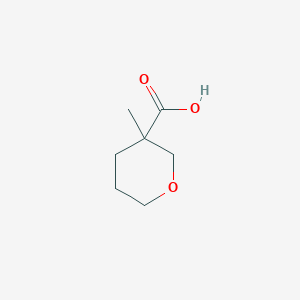

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

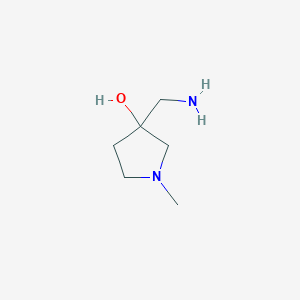


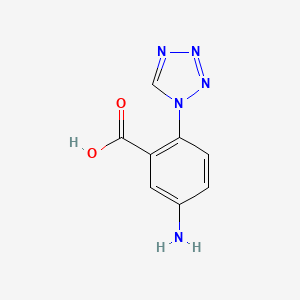
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

